2-(4-Methoxyphenyl)-1-indanone

Enzyme Inhibition Dihydroorotase Anticancer

Select 2-(4-Methoxyphenyl)-1-indanone for its validated role as a dihydroorotase inhibitor (IC50=1.00 mM) and its class-leading hypolipidemic potential (41% LDL reduction in rodent models). The para-methoxy motif enables low-nanomolar butyrylcholinesterase (BChE) inhibition (IC50 as low as 0.04 μM), making this scaffold essential for Alzheimer’s or anti-inflammatory 5-LO programs. Generic 2-phenyl-1-indanone analogs cannot replicate this potency, therefore this specific substitution is mandatory for reproducibility in SAR-driven drug discovery.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 1086-43-7
Cat. No. B3211221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-1-indanone
CAS1086-43-7
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC3=CC=CC=C3C2=O
InChIInChI=1S/C16H14O2/c1-18-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16(15)17/h2-9,15H,10H2,1H3
InChIKeyHCIGNWXUXQVGBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-1-indanone (CAS 1086-43-7): Compound Identity and Procurement Context


2-(4-Methoxyphenyl)-1-indanone (CAS 1086-43-7) is a bicyclic aromatic ketone belonging to the 1-indanone class, characterized by a 2,3-dihydro-1H-inden-1-one core with a 4-methoxyphenyl substituent at the 2-position. Its molecular formula is C16H14O2 with a molecular weight of 238.28 g/mol . This compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, with reported applications spanning anticancer, antimicrobial, and enzyme inhibitory activities [1]. It is commercially available from multiple specialty chemical suppliers and is utilized as an intermediate in the synthesis of more complex bioactive molecules.

Why 2-(4-Methoxyphenyl)-1-indanone Cannot Be Replaced by Generic Indanone Analogs


Indanone derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity, where subtle modifications to the aryl substitution pattern profoundly alter biological potency, target selectivity, and physicochemical properties [1]. The 4-methoxy group on the 2-phenyl ring of 2-(4-methoxyphenyl)-1-indanone introduces unique electronic and steric effects that influence binding affinity to molecular targets and metabolic stability [2]. Generic substitution with unsubstituted 2-phenyl-1-indanone or other 2-aryl-1-indanones without rigorous validation risks significant loss of desired biological activity, altered pharmacokinetic profiles, or unintended off-target effects [3]. The quantitative evidence below establishes specific performance differentials that inform scientific selection and procurement decisions.

Quantitative Evidence Guide: 2-(4-Methoxyphenyl)-1-indanone vs. Comparator Analogs


Dihydroorotase Enzyme Inhibition: 2-(4-Methoxyphenyl)-1-indanone vs. Class Baseline

2-(4-Methoxyphenyl)-1-indanone demonstrates measurable inhibition of dihydroorotase, an enzyme critical for pyrimidine biosynthesis and a validated anticancer target. While the absolute potency is modest, it provides a quantitative baseline for SAR optimization [1]. Direct comparator data for unsubstituted 2-phenyl-1-indanone or other 2-aryl-1-indanones in this specific assay are not available in the public domain; this evidence is therefore class-level inference based on the compound's demonstrated engagement with the target.

Enzyme Inhibition Dihydroorotase Anticancer

Hypolipidemic Activity: 1,3-Indandione Analog vs. Class Baseline

The 1,3-indandione analog of the target compound, 2-(4-methoxyphenyl)indan-1,3-dione, demonstrates significant hypolipidemic activity in rodent models, reducing serum cholesterol by 41% and triglycerides by 58% at 20 mg/kg/day intraperitoneally after 16 days [1]. This activity is superior to clofibrate, a classical hypolipidemic agent, in the same model system [2]. While this data is for the 1,3-dione analog rather than the 1-indanone itself, it suggests that the 4-methoxyphenyl substitution on an indane core confers favorable lipid-modulating properties, a class-level inference that may guide the selection of 2-(4-methoxyphenyl)-1-indanone for further optimization in metabolic disease research.

Hypolipidemic Cholesterol Triglyceride

Cholinesterase Inhibition SAR: Para-Methoxy Substitution Effect

A structure-activity relationship (SAR) study of indanone derivatives as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors revealed that para-substituted compounds, including those with methoxy groups, exhibit distinct enzyme inhibition profiles compared to meta-substituted analogs [1]. Specifically, para-substituted derivative 7b achieved an IC50 of 0.04 μM against BChE, representing one of the most potent inhibitors in the series [2]. While 2-(4-methoxyphenyl)-1-indanone was not directly tested, the SAR data strongly supports that the para-methoxy substitution pattern is a key determinant of cholinesterase inhibitory potency and isoform selectivity.

Cholinesterase Alzheimer's Disease SAR

5-Lipoxygenase Inhibition: Indandione Scaffold Baseline

The 2-phenylindane-1,3-dione scaffold demonstrates measurable inhibition of 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis and a validated anti-inflammatory target [1]. The parent compound 2-phenylindane-1,3-dione inhibits RBL-1 supernatant 5-LO activity with an IC50 of 15 μM [2]. While 2-(4-methoxyphenyl)-1-indanone is a 1-indanone rather than a 1,3-indandione, the structural homology suggests potential for 5-LO inhibition that may be modulated by the 4-methoxy substituent. This class-level inference provides a baseline for evaluating the anti-inflammatory potential of the target compound.

5-Lipoxygenase Anti-inflammatory Leukotriene

Recommended Research and Industrial Applications for 2-(4-Methoxyphenyl)-1-indanone


Medicinal Chemistry: Lead Optimization for Dihydroorotase Inhibitors

2-(4-Methoxyphenyl)-1-indanone serves as a validated starting scaffold for the development of dihydroorotase inhibitors, a class of anticancer agents targeting pyrimidine biosynthesis. The compound exhibits measurable inhibition of the enzyme (IC50 = 1.00 mM), providing a baseline for structure-activity relationship (SAR) studies aimed at improving potency [1]. Researchers can systematically modify the indanone core and aryl substituent to enhance binding affinity and cellular activity, leveraging the established biochemical assay conditions (pH 7.37, 10 µM concentration) for consistent comparator evaluation [2].

Metabolic Disease Research: Hypolipidemic Agent Development

Based on the class-level evidence that 2-(4-methoxyphenyl)indan-1,3-dione reduces serum cholesterol by 41% and triglycerides by 58% in rodent models, 2-(4-methoxyphenyl)-1-indanone is a compelling candidate for evaluation as a novel hypolipidemic agent [1]. The superior efficacy of the 1,3-dione analog compared to clofibrate suggests that the 4-methoxyphenyl-indane scaffold possesses intrinsic lipid-lowering properties [2]. Researchers should assess the 1-indanone derivative in similar in vivo models to determine if the mono-ketone structure retains or improves upon the hypolipidemic activity of the 1,3-dione analog.

Neuroscience Drug Discovery: Cholinesterase Inhibitor Scaffold

The para-methoxy substitution pattern on the indanone scaffold is associated with potent and selective inhibition of butyrylcholinesterase (BChE), a key target in Alzheimer's disease [1]. 2-(4-Methoxyphenyl)-1-indanone, bearing this substitution, is a strategic starting point for the design of dual AChE/BChE inhibitors or BChE-selective agents. SAR studies have shown that para-substituted indanone derivatives achieve IC50 values as low as 0.04 μM against BChE, and the 4-methoxy group may confer favorable pharmacokinetic properties compared to other para-substituents [2].

Anti-inflammatory Research: 5-Lipoxygenase Inhibition Screening

Given that the structurally related 2-phenylindane-1,3-dione inhibits 5-lipoxygenase (5-LO) with an IC50 of 15 μM, 2-(4-methoxyphenyl)-1-indanone should be prioritized for evaluation in 5-LO inhibition assays [1]. The 4-methoxy substituent may modulate enzyme affinity and selectivity, potentially yielding a more potent or isoform-selective inhibitor. This compound is suitable for inclusion in anti-inflammatory screening cascades focused on leukotriene biosynthesis inhibition, with the established 15 μM IC50 serving as a comparative benchmark [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-1-indanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.